molecular formula C21H28N2OS B1248615 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide

2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide

Katalognummer: B1248615
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: SYHJZCCNQDFHJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide is a complex organic compound with the molecular formula C21H28N2OS and a molecular weight of 356.53 g/mol This compound is known for its unique structure, which includes a benzo[b]thiophene core, an acetamide group, and a cyclohexyl ring substituted with a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the acetamide group. The cyclohexyl ring is then introduced, and finally, the pyrrolidinyl group is added. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C21H28N2OS

Molekulargewicht

356.5 g/mol

IUPAC-Name

2-(1-benzothiophen-4-yl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3

InChI-Schlüssel

SYHJZCCNQDFHJQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3

Synonyme

enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-
N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide
PD 117302
PD-117302
PD117302
RSD 921
RSD-921
trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.